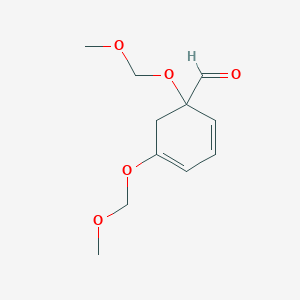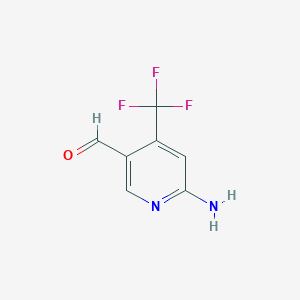
N2-iso-Butyroyl-5'-(4,4'-dimethoxytrityl)-2'-O-propargylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is a modified nucleoside analog. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural modifications, which enhance its stability and functionality in various biochemical applications. The presence of the iso-butyroyl group, dimethoxytrityl group, and propargyl group contribute to its distinct properties, making it a valuable tool in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves multiple steps:
Protection of the Guanosine Base: The guanosine base is first protected by introducing the 4,4’-dimethoxytrityl (DMT) group at the 5’ position. This is typically achieved using dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Propargyl Group: The 2’-hydroxyl group of the protected guanosine is then modified with a propargyl group. This step often involves the use of propargyl bromide and a base like sodium hydride.
Acylation: The N2 position of the guanosine is acylated with iso-butyroyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient purification techniques such as column chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the propargyl group, potentially converting it to an alkyl group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions, allowing for further modifications at the 5’ position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the DMT group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Deprotected guanosine derivatives.
Aplicaciones Científicas De Investigación
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of probes for detecting specific RNA sequences.
Medicine: Investigated for its potential in antiviral therapies due to its ability to modulate immune responses.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The propargyl group allows for click chemistry applications, facilitating the attachment of various functional groups. The compound can activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and an antiviral response .
Comparación Con Compuestos Similares
Similar Compounds
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-3’-O-methylguanosine: Another guanosine analog with similar protective groups but different modifications at the 3’ position.
N2-iso-Butyroyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine: Similar structure but with a methyl group instead of a propargyl group at the 2’ position.
Uniqueness
N2-iso-Butyroyl-5’-(4,4’-dimethoxytrityl)-2’-O-propargylguanosine is unique due to the presence of the propargyl group, which allows for additional chemical modifications through click chemistry. This feature enhances its versatility in various biochemical applications compared to other similar compounds.
Propiedades
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N5O8/c1-6-20-49-32-31(44)29(51-36(32)43-22-39-30-33(43)40-37(42-35(30)46)41-34(45)23(2)3)21-50-38(24-10-8-7-9-11-24,25-12-16-27(47-4)17-13-25)26-14-18-28(48-5)19-15-26/h1,7-19,22-23,29,31-32,36,44H,20-21H2,2-5H3,(H2,40,41,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYTNLGRCUAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)








